N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea
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Overview
Description
N’-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a chloro-substituted thiazole ring and two oxan-4-yl groups attached to a urea moiety.
Preparation Methods
The synthesis of N’-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea typically involves the reaction of 5-chloro-1,3-thiazole-2-amine with oxan-4-yl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
N’-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: The compound has shown potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N’-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as phosphoinositide-3-kinase (PI3K), which plays a key role in cell signaling and survival. By inhibiting PI3K, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation by modulating proinflammatory cytokines .
Comparison with Similar Compounds
N’-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Bleomycin: An antineoplastic drug used in cancer chemotherapy.
Properties
CAS No. |
920278-54-2 |
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Molecular Formula |
C14H20ClN3O3S |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
3-(5-chloro-1,3-thiazol-2-yl)-1,1-bis(oxan-4-yl)urea |
InChI |
InChI=1S/C14H20ClN3O3S/c15-12-9-16-13(22-12)17-14(19)18(10-1-5-20-6-2-10)11-3-7-21-8-4-11/h9-11H,1-8H2,(H,16,17,19) |
InChI Key |
XDSLBXPLBQTLET-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N(C2CCOCC2)C(=O)NC3=NC=C(S3)Cl |
Origin of Product |
United States |
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